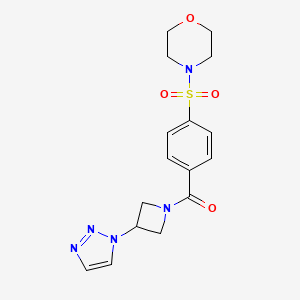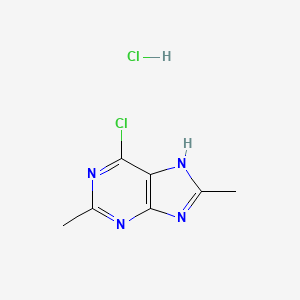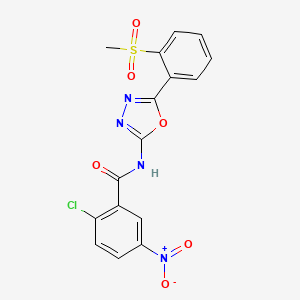![molecular formula C15H21BrN2O2S B2407982 N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415623-47-9](/img/structure/B2407982.png)
N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide is a chemical compound that features a piperidine ring substituted with a bromophenyl group and a cyclopropanesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the piperidine derivative.
Attachment of the Cyclopropanesulfonamide Moiety: The final step involves the reaction of the intermediate compound with cyclopropanesulfonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring and cyclopropanesulfonamide moiety contribute to the overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide
- N-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide
- N-[1-[(4-Methylphenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide
Uniqueness
N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding and may enhance the compound’s ability to interact with specific biological targets compared to its fluorine, chlorine, or methyl analogs.
Eigenschaften
IUPAC Name |
N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2S/c16-13-3-1-12(2-4-13)11-18-9-7-14(8-10-18)17-21(19,20)15-5-6-15/h1-4,14-15,17H,5-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHWPTINEXXQHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2407903.png)



![5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2407913.png)


![1-[4-(2-Methylpyrazol-3-YL)-3,6-dihydro-2H-pyridin-1-YL]prop-2-EN-1-one](/img/structure/B2407917.png)
![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2407918.png)

![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/new.no-structure.jpg)

